molecular formula C61H76N14O13 B12106214 Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt

Cat. No.: B12106214
M. Wt: 1213.3 g/mol
InChI Key: ROTSJSOOVZSDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). It is commonly used in clinical settings for the treatment of hormone-dependent conditions such as prostate cancer and precocious puberty .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes rigorous purification processes, such as HPLC (high-performance liquid chromatography), to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating hormone release and its effects on cellular signaling pathways.

    Medicine: Clinically used to treat hormone-dependent conditions such as prostate cancer and precocious puberty.

    Industry: Employed in the development of peptide-based therapeutics and diagnostic tools

Mechanism of Action

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt acts as an agonist of the luteinizing hormone-releasing hormone (LHRH) receptor. By binding to this receptor, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This leads to a temporary increase in hormone levels, followed by downregulation of the receptor and a decrease in hormone production. This mechanism is particularly useful in treating hormone-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activity. Its ability to effectively downregulate hormone production makes it a valuable therapeutic agent in the treatment of hormone-dependent conditions .

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H76N14O13/c1-4-63-60(87)51-14-9-21-75(51)61(88)50(31-77)74-54(81)44(22-33(2)3)68-56(83)46(24-35-27-64-41-12-7-5-10-39(35)41)70-55(82)45(23-34-15-17-38(78)18-16-34)69-59(86)49(30-76)73-57(84)47(25-36-28-65-42-13-8-6-11-40(36)42)71-58(85)48(26-37-29-62-32-66-37)72-53(80)43-19-20-52(79)67-43/h5-8,10-13,15-18,27-29,32-33,43-51,64-65,76-78H,4,9,14,19-26,30-31H2,1-3H3,(H,62,66)(H,63,87)(H,67,79)(H,68,83)(H,69,86)(H,70,82)(H,71,85)(H,72,80)(H,73,84)(H,74,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTSJSOOVZSDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H76N14O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1213.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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